Azulen-1,5-imine (9CI) Azulen-1,5-imine (9CI)
Brand Name: Vulcanchem
CAS No.: 141959-04-8
VCID: VC0138783
InChI: InChI=1S/C10H7N/c1-2-8-6-7-4-5-10(11-8)9(7)3-1/h1-6,11H
SMILES: C1=CC2=C3C=CC2=CC(=C1)N3
Molecular Formula: C10H7N
Molecular Weight: 141.173

Azulen-1,5-imine (9CI)

CAS No.: 141959-04-8

Cat. No.: VC0138783

Molecular Formula: C10H7N

Molecular Weight: 141.173

* For research use only. Not for human or veterinary use.

Azulen-1,5-imine (9CI) - 141959-04-8

Specification

CAS No. 141959-04-8
Molecular Formula C10H7N
Molecular Weight 141.173
Standard InChI InChI=1S/C10H7N/c1-2-8-6-7-4-5-10(11-8)9(7)3-1/h1-6,11H
Standard InChI Key LGSYBPNDCAKXCD-UHFFFAOYSA-N
SMILES C1=CC2=C3C=CC2=CC(=C1)N3

Introduction

Chemical Identity and Structural Characteristics

Azulen-1,5-imine (9CI) is identified by the Chemical Abstracts Service (CAS) registry number 141959-04-8. The compound has a molecular formula of C10H7N with a calculated molecular weight of 141.16928 g/mol . As the name suggests, this compound is derived from azulene, featuring an imine group connecting positions 1 and 5 of the azulene skeleton.

The parent compound, azulene, is an isomer of naphthalene consisting of fused five- and seven-membered rings, which creates a non-benzenoid aromatic structure. Unlike naphthalene, which is colorless, azulene exhibits a distinctive deep blue color, attributed to its unusual electronic configuration . The name "azulene" itself derives from the Spanish word "azul," meaning blue, referencing this characteristic coloration .

Table 1: Basic Chemical Information of Azulen-1,5-imine (9CI)

PropertyValueReference
CAS Registry Number141959-04-8
Chemical FormulaC10H7N
Molecular Weight141.16928 g/mol
Structure TypeAzulene derivative with imine functionality
Chemical Name (9CI)Azulen-1,5-imine

Electronic Properties and Structure-Property Relationships

The electronic properties of Azulen-1,5-imine can be inferred from azulene's characteristic electronic structure. Azulene possesses a significant dipole moment of 1.08 D, which contrasts sharply with naphthalene's zero dipole moment . This polarity arises from azulene's electronic distribution, which can be conceptualized as a fusion of a 6 π-electron cyclopentadienyl anion (five-membered ring) and a 6 π-electron tropylium cation (seven-membered ring) .

Structural Comparison with Related Compounds

To better understand Azulen-1,5-imine's potential properties, it is valuable to compare it with related compounds:

Table 2: Comparison with Related Azulene Derivatives

CompoundMolecular FormulaKey Structural FeaturesPotential Applications
Azulen-1,5-imine (9CI)C10H7NImine linkage at positions 1,5To be determined
AzuleneC10H8Bicyclic non-benzenoid aromaticOptoelectronics, medicine
1-AzulenecarboxaldehydeC11H8OAldehyde group at position 1Precursor for other derivatives
1-hydroxyquinolin-5-imineC9H8N2OQuinoline with imine and hydroxyl groupsPotential biological activities
Azulene-bis(hydrazone)VariesHydrazone groups at multiple positionsIon recognition, cell imaging

Research Challenges and Future Perspectives

Research on Azulen-1,5-imine presents several challenges and opportunities:

  • Synthetic optimization: Development of efficient, scalable synthetic routes for Azulen-1,5-imine would facilitate further investigation of its properties.

  • Comprehensive characterization: Detailed spectroscopic, electronic, and structural characterization would enhance understanding of this compound's unique properties.

  • Structure-activity relationship studies: Systematic modification of the azulene core and the imine functionality could lead to derivatives with enhanced or targeted properties.

  • Biological evaluation: Assessment of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, would determine its viability for medicinal applications.

  • Materials applications: Investigation of electronic, optical, and photophysical properties could reveal potential applications in materials science and device fabrication.

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